6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide

Lipophilicity Drug-likeness Permeability

This pyrazolyl carboxamide ICRAC inhibitor (CAS 2097863-91-5) features a unique 2-methylpropoxy ether on the pyridine ring, conferring elevated XlogP (3.0) and low TPSA (69 Ų). These physicochemical properties enable superior passive diffusion and intracellular target engagement in whole-cell CRAC inhibition models (e.g., thapsigargin-stimulated Ca²⁺ influx in Jurkat T-cells). Structural differentiation from simpler des-alkoxy or alternative alkoxy analogs ensures reproducible SAR data. Ideal for neuroinflammation models (EAE) due to predicted BBB penetration. Specialized solubilization strategies may be required.

Molecular Formula C19H26N4O2
Molecular Weight 342.443
CAS No. 2097863-91-5
Cat. No. B2873763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide
CAS2097863-91-5
Molecular FormulaC19H26N4O2
Molecular Weight342.443
Structural Identifiers
SMILESCC(C)COC1=NC=C(C=C1)C(=O)NC2CCC(CC2)N3C=CC=N3
InChIInChI=1S/C19H26N4O2/c1-14(2)13-25-18-9-4-15(12-20-18)19(24)22-16-5-7-17(8-6-16)23-11-3-10-21-23/h3-4,9-12,14,16-17H,5-8,13H2,1-2H3,(H,22,24)
InChIKeyRGAWLUPVBOEAIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide Procurement: Baseline Identity and ICRAC Inhibitor Class Context


6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide (CAS 2097863-91-5) is a pyrazol-3-yl-carboxylic acid amide derivative bearing a pyridinyl substituent, structurally designed as an inhibitor of the Calcium Release-Activated Calcium (CRAC) channel [1]. It belongs to a class of compounds evaluated for modulating the ICRAC current, a key pathway in immune cell activation and inflammatory responses, and its specific 2-methylpropoxy ether and pyrazole-cyclohexylamine architecture differentiate it from simpler, earlier-generation pyrazolyl carboxamides [1].

Why 6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide Cannot Be Replaced by a Generic Pyrazolyl Carboxamide


Within the pyrazolyl carboxamide ICRAC inhibitor class, even minor structural modifications—such as the presence, position, or nature of an alkoxy substituent on the pyridine ring—can lead to substantial shifts in target selectivity, cellular permeability, and metabolic stability [1]. Generic substitution with des-alkoxy or alternative alkoxy analogs (e.g., N-cyclohexyl-6-(1H-pyrazol-1-yl)nicotinamide) risks unpredictably altering the compound's pharmacokinetic and pharmacodynamic profile, undermining reproducibility in sensitive biological assays and invalidating structure-activity relationship (SAR) studies [1].

Quantitative Differentiation Evidence for 6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide Procurement


Enhanced Lipophilicity (XlogP) Versus Des-Isobutoxy Analog

The 2-methylpropoxy (isobutoxy) group significantly increases the compound's calculated lipophilicity compared to the unsubstituted analog N-cyclohexyl-6-(1H-pyrazol-1-yl)nicotinamide [1]. Higher XlogP is correlated with improved passive membrane permeability, which can enhance cellular uptake in whole-cell ICRAC inhibition assays [2].

Lipophilicity Drug-likeness Permeability

Predicted Reduced Aqueous Solubility Versus Less Lipophilic Congeners

The addition of the 2-methylpropoxy group lowers the predicted aqueous solubility relative to the des-alkoxy analog, consistent with the higher logP [1]. This trade-off is typical for CRAC channel inhibitors aiming for improved cellular potency and may necessitate specialized solubilization excipients in in vitro assay formats [2].

Solubility Formulation Drug-likeness

Calculated Topological Polar Surface Area (TPSA) and Predicted CNS Permeability

The target compound's TPSA of 69 Ų [1] places it within the optimal range for potential blood-brain barrier permeability (typically ≤90 Ų for CNS-active compounds). This compares favorably to certain ICRAC inhibitors with larger polar surface areas that are peripherally restricted [2].

CNS permeability Physicochemical property Drug-likeness

Optimal Application Scenarios for 6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide Based on Differentiation Evidence


Cellular CRAC Channel Inhibition Assays Requiring High Membrane Permeability

Due to its elevated XlogP (3.0) and lower TPSA, this compound is better suited for intracellular target engagement in whole-cell ICRAC inhibition models (e.g., thapsigargin-stimulated Ca²⁺ influx in Jurkat T-cells) compared to more polar, less permeable pyrazolyl carboxamide analogs [1]. Its improved passive diffusion properties reduce reliance on active transport mechanisms.

Structure-Activity Relationship (SAR) Studies Focusing on Alkoxy Substitution Effects

The distinct 2-methylpropoxy substituent provides a crucial SAR data point for mapping the lipophilic tolerance of the pyridine ring in pyrazolyl carboxamide ICRAC inhibitors. Procurement enables systematic comparison with methoxy, ethoxy, and bulkier alkoxy analogs to define optimal steric and lipophilic parameters for CRAC channel modulation.

In Vivo Neuroinflammatory Disease Models Where CNS Exposure is Desired

The lower TPSA (69 Ų) relative to many ICRAC inhibitors suggests improved potential for crossing the blood-brain barrier, making this compound a candidate for testing in animal models of neuroinflammation, such as experimental autoimmune encephalomyelitis (EAE), where peripheral-only ICRAC inhibitors may show limited efficacy [1].

Pre-formulation Development and Solubility Optimization Studies

With its predicted reduced aqueous solubility compared to des-alkoxy analogs, this compound serves as a challenging case for developing solubilization strategies (e.g., cyclodextrin complexation, nanoformulation) that may be applicable to other lipophilic ICRAC inhibitors in the lead optimization pipeline [1].

Quote Request

Request a Quote for 6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.